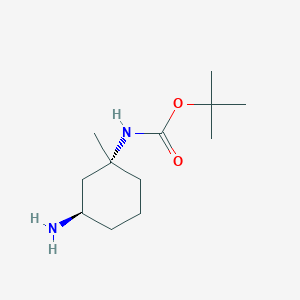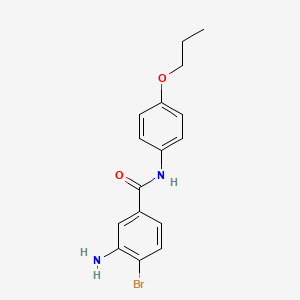
3-amino-4-bromo-N-(4-propoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-bromo-N-(4-propoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their therapeutic properties. This compound is characterized by the presence of an amino group, a bromine atom, and a propoxyphenyl group attached to the benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-bromo-N-(4-propoxyphenyl)benzamide typically involves multi-step reactions. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. Bromination is then carried out to introduce the bromine atom at the desired position. The final step involves the acylation of the amino group with 4-propoxybenzoic acid under appropriate conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity. Microreactor systems are often employed to determine kinetic parameters and optimize reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-4-bromo-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-amino-4-bromo-N-(4-propoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-amino-4-bromo-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-4-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group.
3-amino-4-bromo-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a propoxy group.
3-amino-4-bromo-N-(4-fluorophenyl)benzamide: Similar structure but with a fluorine atom instead of a propoxy group
Uniqueness
3-amino-4-bromo-N-(4-propoxyphenyl)benzamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H17BrN2O2 |
|---|---|
Poids moléculaire |
349.22 g/mol |
Nom IUPAC |
3-amino-4-bromo-N-(4-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H17BrN2O2/c1-2-9-21-13-6-4-12(5-7-13)19-16(20)11-3-8-14(17)15(18)10-11/h3-8,10H,2,9,18H2,1H3,(H,19,20) |
Clé InChI |
UVLDDWNESBLITL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



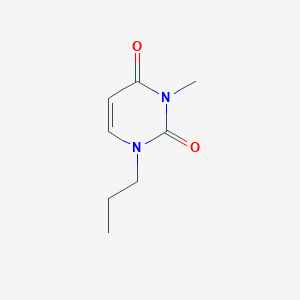



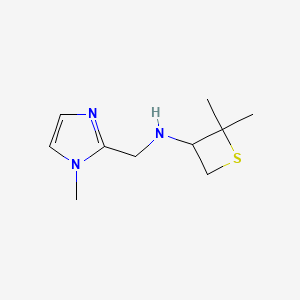
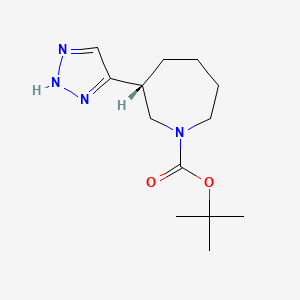
![(1S,3S)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12993605.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one](/img/structure/B12993606.png)

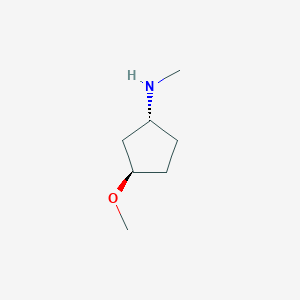

![4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12993620.png)
